molecular formula C13H13N3OS B2956512 N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 1210051-67-4

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2956512
CAS No.: 1210051-67-4
M. Wt: 259.33
InChI Key: HIEOPBZFJWFUPT-UHFFFAOYSA-N
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Description

N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide, also known as N-(5-Formyl-4-phenylthiazol-2-yl)acetamide, is a chemical compound with the molecular formula C12H10N2O2S . It has a molecular weight of 246.285 .


Synthesis Analysis

The synthesis of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves several steps and various compounds. The synthesis route includes compounds such as Acetamide, N,N-dimethylformamide, and 2-amino-4-phenylthiazole . The synthesis process has been documented in several papers, including those published in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 2006, vol. 45, # 8 p. 1900 - 1904, and Tetrahedron Letters, 1983, vol. 24, # 50 p. 5599 - 5602 .


Molecular Structure Analysis

The molecular structure of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is represented by the formula C12H10N2O2S . The exact mass of the molecule is 246.04600 .


Chemical Reactions Analysis

The chemical reactions involving N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide are complex and involve several steps. The reactions have been studied and documented in various scientific papers .


Physical and Chemical Properties Analysis

The physical and chemical properties of N’-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide include a molecular weight of 246.285 . The compound has a LogP value of 3.23050, indicating its lipophilicity . The exact boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Chemical Properties

Thiazole, a five-membered heterocyclic compound, serves as a core structure for synthesizing a variety of derivatives that exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. Researchers have developed numerous methods for the synthesis of thiazole derivatives, highlighting their importance in medicinal chemistry and drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Biological Activities and Pharmacological Applications

  • Antimicrobial and Antifungal Activities : Thiazole derivatives have been shown to possess strong antimicrobial and antifungal effects, making them valuable in the development of new antibiotics and antifungal agents. These properties are critical in addressing the growing concern of antibiotic resistance and the need for new antimicrobial therapies (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

  • Antitumor and Cytotoxic Drugs : The antitumor and cytotoxic activities of thiazole derivatives are of significant interest in cancer research. These compounds have been explored for their potential to act as selective agents against various cancer cell lines, offering new avenues for cancer therapy with lesser side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

  • Neuroprotective Effects : Some thiazole derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. These compounds could offer new strategies for managing conditions such as Alzheimer's disease and Parkinson's disease, where neuroprotection is a key aspect of therapy (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Properties

IUPAC Name

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)9-14-13-15-12(11(8-17)18-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOPBZFJWFUPT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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